molecular formula C9H9NO4S2 B1439552 3,4-Bis(methylsulphonyl)benzonitrile CAS No. 1208406-84-1

3,4-Bis(methylsulphonyl)benzonitrile

Cat. No. B1439552
CAS RN: 1208406-84-1
M. Wt: 259.3 g/mol
InChI Key: HDQGGHQIOTYVLO-UHFFFAOYSA-N
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Description

3,4-Bis(methylsulphonyl)benzonitrile is a chemical compound with the molecular formula C9H9NO4S2 . It has an average mass of 259.302 Da and a monoisotopic mass of 258.997284 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Bis(methylsulphonyl)benzonitrile consists of a benzonitrile core with two methylsulphonyl groups attached at the 3 and 4 positions .

Scientific Research Applications

Phase-Transfer Catalysis

3,4-Bis(methylsulphonyl)benzonitrile and its derivatives have been explored for their role in phase-transfer catalysis. This application is evident in the use of sulphoxide substituted pyridines, which includes compounds like 2-Methylsulphinyl-pyridine, as catalysts in nucleophilic displacements and alkylations in solid–liquid two-phase systems (Furukawa et al., 1984).

Polymer Synthesis

This chemical has been instrumental in the synthesis of novel soluble aromatic polyesters with pendant cyano groups. These polyesters show promising characteristics like good thermal stabilities and solubility in common solvents, indicating potential use in materials science and engineering (Yu, Cai, & Wang, 2009).

Organic Chemistry Research

In organic chemistry, derivatives of 3,4-Bis(methylsulphonyl)benzonitrile have been used in the synthesis of various compounds. For instance, the synthesis of imenes from methylsulphonyl-acetonitrile demonstrates the reactivity of these compounds in producing derivatives like N-methyl and C-methyl derivatives (Dijkstra & Backer, 1954).

Optoelectronic Applications

Derivatives of 3,4-Bis(methylsulphonyl)benzonitrile have been explored in the field of optoelectronics. This is highlighted by the synthesis and characterization of bicarbazole/cyanobenzene hybrid materials, indicating their potential use in organic light-emitting diodes (OLEDs) (Cao et al., 2017).

Synthesis of Functionalized N-Heterocycles

Its derivatives have been utilized in synthesizing functionalized fused polycyclic N-heterocycles, which are important in pharmaceutical and materials chemistry (Singh et al., 2016).

Gas Solubility Studies

The compound has found application in studies related to gas solubility, particularly in ionic liquids. This includes understanding the solubility of gases like benzene, carbon dioxide, and nitrous oxide in various ionic liquids (Anthony et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Methylsulphonyl benzonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3,4-bis(methylsulfonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)8-4-3-7(6-10)5-9(8)16(2,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQGGHQIOTYVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(methylsulphonyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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